molecular formula C14H14N2OS2 B11650097 N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B11650097
M. Wt: 290.4 g/mol
InChI Key: AOOGVQWKVLFDPA-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the condensation of 2,4-dimethylphenyl isothiocyanate with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide
  • N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide

Uniqueness

N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall effectiveness in various applications .

Properties

Molecular Formula

C14H14N2OS2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2OS2/c1-9-5-6-11(10(2)8-9)15-14(18)16-13(17)12-4-3-7-19-12/h3-8H,1-2H3,(H2,15,16,17,18)

InChI Key

AOOGVQWKVLFDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)C

Origin of Product

United States

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